molecular formula C7H4ClF3N4 B11872932 6-Chloro-7-methyl-2-(trifluoromethyl)-7H-purine

6-Chloro-7-methyl-2-(trifluoromethyl)-7H-purine

Cat. No.: B11872932
M. Wt: 236.58 g/mol
InChI Key: HCSMOABFVPBYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-7-methyl-2-(trifluoromethyl)-7H-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 7th position, and a trifluoromethyl group at the 2nd position on the purine ring. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methyl-2-(trifluoromethyl)-7H-purine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable purine derivative, such as 6-chloropurine.

    Methylation: The 7th position is methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-methyl-2-(trifluoromethyl)-7H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the purine ring.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.

    Coupling: Catalysts such as palladium on carbon (Pd/C) are used in coupling reactions.

Major Products

    Substituted Purines: Products with various functional groups replacing the chlorine atom.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

    Coupled Aromatic Compounds: Resulting from coupling reactions with other aromatic systems.

Scientific Research Applications

6-Chloro-7-methyl-2-(trifluoromethyl)-7H-purine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-7-methyl-2-(trifluoromethyl)-7H-purine involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-trifluoromethyl-2H-1-benzopyran-3-carboxylic acid
  • 6-Chloro-7-methyl-2-trifluoromethyl-2H-1-benzopyran-3-carboxylic acid
  • 8-(1-methylethyl)-2-trifluoromethyl-2H-1-benzopyran-3-carboxylic acid

Uniqueness

6-Chloro-7-methyl-2-(trifluoromethyl)-7H-purine is unique due to its specific substitution pattern on the purine ring. The presence of both a chlorine atom and a trifluoromethyl group imparts distinct chemical properties, such as increased lipophilicity and stability. These features make it particularly valuable in medicinal chemistry for the design of new therapeutic agents.

Properties

Molecular Formula

C7H4ClF3N4

Molecular Weight

236.58 g/mol

IUPAC Name

6-chloro-7-methyl-2-(trifluoromethyl)purine

InChI

InChI=1S/C7H4ClF3N4/c1-15-2-12-5-3(15)4(8)13-6(14-5)7(9,10)11/h2H,1H3

InChI Key

HCSMOABFVPBYFI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC(=N2)C(F)(F)F)Cl

Origin of Product

United States

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